2-(Aminothio)-3-quinolinecarbonitrile
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Overview
Description
2-(Aminothio)-3-quinolinecarbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminothio)-3-quinolinecarbonitrile typically involves the reaction of quinoline derivatives with thiourea and a suitable nitrile source. One common method includes the use of elemental sulfur and malononitrile in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions in a solvent like ethanol or water, yielding the desired product after purification by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Aminothio)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted quinoline derivatives .
Scientific Research Applications
2-(Aminothio)-3-quinolinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Aminothio)-3-quinolinecarbonitrile involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the replication of viral RNA by binding to viral polymerases or interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophene: Known for its antiviral and antibacterial properties.
2-Aminothiazole: Exhibits anticancer and anti-inflammatory activities.
2-Aminophenol: Used in the synthesis of dyes and pharmaceuticals .
Uniqueness
2-(Aminothio)-3-quinolinecarbonitrile is unique due to its quinoline core, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and industrial chemicals .
Properties
CAS No. |
69513-36-6 |
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Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-aminosulfanylquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H7N3S/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)14-12/h1-5H,12H2 |
InChI Key |
ZONGDUDXLAFXHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SN)C#N |
Origin of Product |
United States |
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